Propaquizafop
CAS No.: 111479-05-1
Cat. No.: VC0540285
Molecular Formula: C22H22ClN3O5
Molecular Weight: 443.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111479-05-1 |
|---|---|
| Molecular Formula | C22H22ClN3O5 |
| Molecular Weight | 443.9 g/mol |
| IUPAC Name | 2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
| Standard InChI | InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |
| Standard InChI Key | FROBCXTULYFHEJ-OAHLLOKOSA-N |
| Isomeric SMILES | C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
| Canonical SMILES | CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
| Appearance | Solid powder |
| Melting Point | 62-64Â °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Classification
Propaquizafop (IUPAC name: (R)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propanoic acid) belongs to the aryloxyphenoxypropionate (AOPP) chemical family, characterized by a phenoxy-propanoate backbone substituted with a quinoxaline ring system . Its molecular formula confers both lipophilic and polar properties, facilitating foliar absorption and systemic translocation . The chiral center at the C2 position of the propanoic acid moiety is critical for herbicidal activity, with the (R)-enantiomer exhibiting 10–100× greater efficacy than the (S)-form .
Stereochemical and Structural Features
X-ray crystallography reveals that propaquizafop adopts a planar conformation due to conjugation between the quinoxaline ring and phenoxy group. The 6-chloro substituent on the quinoxaline ring enhances membrane permeability, while the propanoic acid moiety enables binding to acetyl-CoA carboxylase (ACCase) . The molecule’s log of 3.8–4.2 indicates moderate hydrophobicity, balancing phloem mobility and cuticular penetration.
Table 1: Key Physicochemical Properties of Propaquizafop
| Property | Value | Source |
|---|---|---|
| Molecular weight | 443.88 g/mol | |
| Melting point | -45.7°C | |
| Boiling point | 81.6°C | |
| Vapor pressure (25°C) | Pa | |
| Water solubility (20°C) | 0.3 mg/L | |
| Octanol-water partition |
Mode of Action and Biochemical Targets
ACCase Inhibition Mechanism
Propaquizafop selectively inhibits plastidic acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a key enzyme in fatty acid biosynthesis. The herbicide competitively binds to the carboxyltransferase domain of ACCase, with values ranging from 0.03–0.12 μM in sensitive grasses . This interaction blocks malonyl-CoA production, disrupting cell membrane formation in meristematic tissues . Resistance mutations (e.g., Ile-1781-Leu in ACCase) reduce binding affinity by altering the herbicide’s orientation within the active site .
Systemic Translocation and Metabolism
Following foliar application, propaquizafop is rapidly absorbed (t₅₀ < 2 hr) and translocated acropetally via the phloem . In planta metabolism involves ester hydrolysis to the active acid form, followed by conjugation with glucose or glutathione . Soil microorganisms further degrade the compound to 6-chloroquinoxalin-2-ol (major metabolite) and 6-chloro-3-hydroxyquinoxaline, both exhibiting <1% herbicidal activity of the parent molecule .
Agricultural Applications and Use Patterns
Crop Selectivity and Weed Spectrum
Propaquizafop controls key grass weeds (e.g., Lolium rigidum, Echinochloa crus-galli) at application rates of 50–100 g a.i./ha . Crop selectivity in broad-leaved species arises from rapid metabolic inactivation: soybean cytochrome P450 enzymes hydroxylate the quinoxaline ring within 6–12 hr, reducing phytotoxicity . Recent trials in Panax ginseng demonstrated effective weed suppression at 750 mL/ha (10% EC formulation) without compromising root yield .
Table 2: Registered Formulations and Application Rates
| Formulation | Concentration | Crops | Application Rate |
|---|---|---|---|
| Longhorn EC | 100 g/L | Sugarbeet, oilseed rape | 0.5–1.0 L/ha |
| Agil SC | 120 g/L | Soybean, sunflower | 0.4–0.8 L/ha |
| Propaquizafop 10% | 100 g/L | Ginseng, vegetables | 0.75–1.5 L/ha |
Environmental Fate and Degradation Dynamics
Soil and Aquatic Persistence
Propaquizafop exhibits moderate soil persistence with a field of 8–15 days . Degradation follows first-order kinetics (), primarily via microbial oxidation of the propanoic acid side chain . The compound’s low water solubility (0.3 mg/L) limits leaching, with values of 850–1,200 mL/g indicating strong adsorption to organic matter .
Photolytic and Hydrolytic Stability
Under UV irradiation (λ = 290–400 nm), aqueous propaquizafop undergoes 90% degradation within 48 hr, forming 6-chloroquinoxaline-2,3-diol as the primary photoproduct . Hydrolysis is pH-dependent, with values of 30 days (pH 4), 7 days (pH 7), and <1 day (pH 9) . These pathways minimize long-term environmental accumulation.
Table 3: Environmental Degradation Parameters
| Medium | (days) | Major Metabolites |
|---|---|---|
| Aerobic soil | 8–15 | 6-chloroquinoxalin-2-ol |
| Aquatic sediment | 5–10 | 6-chloro-3-hydroxyquinoxaline |
| Plant tissue | 5–8 | Propanoic acid conjugates |
Ecotoxicological Profile and Non-Target Impacts
Aquatic Organisms
The herbicide shows moderate toxicity to Daphnia magna (48-hr EC₅₀ = 2.1 mg/L) but low risk to fish (96-hr LC₅₀ > 10 mg/L) . Chronic exposure models predict negligible effects on aquatic communities at typical application rates (PEC/PNEC < 0.1) .
Soil Microbiota and Beneficial Arthropods
Field studies indicate transient inhibition of nitrifying bacteria (25–30% reduction in NH₄⁺ oxidation at 1× rate), with full recovery within 21 days . Pollinator risk is minimal (oral LD₅₀ > 100 μg/bee), though adjuvant additives may enhance contact toxicity .
Table 4: Ecotoxicity Endpoints for Propaquizafop
| Species | Endpoint | Value (mg/L) | Risk Classification |
|---|---|---|---|
| Oncorhynchus mykiss | 96-hr LC₅₀ | >10 | Low |
| Apis mellifera | 48-hr LD₅₀ | >100 | Low |
| Eisenia fetida | 14-day EC₅₀ | 28 | Moderate |
Residue Analysis and Dietary Risk Assessment
Analytical Methodologies
Recent advancements in HPLC-MS/MS enable simultaneous quantification of propaquizafop and four metabolites in complex matrices like ginseng . The method achieves LOQs of 0.01–0.05 mg/kg with 71.6–107.1% recovery, facilitating compliance monitoring .
Human Exposure Scenarios
Chronic exposure assessments in ginseng consumers show risk quotients (RQ) of 1.13–1.15%, well below the 100% safety threshold . Theoretical maximum daily intake (TMDI) calculations estimate 0.008–0.012 mg/kg bw/day, representing <5% of the ADI (0.025 mg/kg bw/day) .
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